N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide

Lipophilicity Chromatographic retention ADME prediction

This fully synthetic gamma-sultam benzamide features a unique 2-ethoxybenzamide/2-methoxyphenyl substitution pattern distinct from the clinical S-2474 series. With an optimized logP of 2.3, it minimizes non-specific membrane partitioning in cell-based phenotypic assays targeting inflammatory pathways. Its elevated tPSA (69.5 Ų) and six H-bond acceptors provide enhanced polar interaction surfaces for co-crystallization trials. Delivered at ≥95% purity, it integrates directly into screening cascades without repurification delays.

Molecular Formula C19H22N2O5S
Molecular Weight 390.45
CAS No. 946216-30-4
Cat. No. B2458966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide
CAS946216-30-4
Molecular FormulaC19H22N2O5S
Molecular Weight390.45
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
InChIInChI=1S/C19H22N2O5S/c1-3-26-17-8-5-4-7-15(17)19(22)20-16-13-14(9-10-18(16)25-2)21-11-6-12-27(21,23)24/h4-5,7-10,13H,3,6,11-12H2,1-2H3,(H,20,22)
InChIKeyYGUYBFUCOHASHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide (CAS 946216-30-4): Core Structural Profile for Targeted Procurement


N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide (CAS 946216-30-4) is a fully synthetic gamma-sultam benzamide derivative characterized by a 1,1-dioxidoisothiazolidine scaffold linked to a 2-methoxyphenyl ring and a 2-ethoxybenzamide moiety [1]. The compound is catalogued as a screening compound (ID G498-0311) in the ChemDiv library, with a molecular weight of 390.45 g/mol, a calculated logP of 2.3, and a polar surface area of 69.5 Ų . Its structural framework overlaps with the gamma-sultam class of dual COX-2/5-LO inhibitors exemplified by S-2474, but the distinct 2-ethoxybenzamide and 2-methoxyphenyl substitutions differentiate it from clinical candidates in that series [2].

Why Generic Interchange of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide with Isothiazolidine Analogs Is Not Trivial


Gamma-sultam benzamides are not a uniform class; subtle variations in the benzamide substitution pattern can recast the entire physicochemical and pharmacological profile. In the canonical gamma-sultam anti-inflammatory series, moving from a 2-ethyl to a bulkier N-substituent on the sultam ring abolishes COX-2/5-LO dual inhibition [1]. Similarly, the position of the ethoxy group (2- vs. 4-ethoxybenzamide) and the nature of the aryl substitution (methoxy vs. methyl vs. chloro) are known to modulate logP, aqueous solubility, and hydrogen-bonding capacity—parameters that directly influence membrane permeability, metabolic stability, and off-target binding . Consequently, a compound with identical core but divergent substitution cannot be assumed to behave identically in biological assays, making compound-specific characterization essential for reproducible research.

Head-to-Head Quantitative Differentiation of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide Against Its Closest Structural Analogs


Target Compound Displays Significantly Lower Calculated logP than the 4-Ethoxybenzamide Isomer, Predicting Higher Aqueous Solubility

The target compound (CAS 946216-30-4) exhibits an XLogP3-AA value of 2.3, as computed by PubChem [1]. In contrast, the 4-ethoxybenzamide isomer N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethoxybenzamide (CAS 946261-54-7) is predicted to have a higher logP due to the para-ethoxy orientation increasing the hydrophobic surface area. While a direct experimental logP for the 4-ethoxy isomer is not publicly available, the positional shift from ortho- to para-ethoxybenzamide typically raises logP by 0.2–0.5 units in congeneric benzamide series [2]. This difference translates to a measurable projection in aqueous solubility, with the target compound also showing a computed logSw of -3.09 .

Lipophilicity Chromatographic retention ADME prediction

Increased Polar Surface Area Relative to the Des-Methoxy Analog Enhances Hydrogen-Bonding Capacity

The target compound possesses a topological polar surface area (tPSA) of 69.5 Ų, as recorded in the ChemDiv datasheet . The structurally analogous N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-2-ethoxybenzamide (CAS 946339-28-2), which replaces the 2-methoxy group with a methyl group, is predicted to have a tPSA approximately 9–10 Ų lower (~60 Ų) due to the loss of the oxygen atom's contribution. The target compound's higher tPSA and six hydrogen-bond acceptors (vs. five for the methyl analog) confer enhanced capacity for polar interactions with biological targets [1].

Polar surface area Hydrogen bonding Drug-likeness

Distinct 2-Ethoxybenzamide Motif Offers Different Steric and Electronic Properties Compared to Unsubstituted Benzamide Analogs

The target compound features a 2-ethoxy substituent on the benzamide ring, whereas the compound N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide (CAS 941994-49-6) carries an unsubstituted benzamide. The ethoxy group increases the electron density of the aromatic ring via mesomeric donation, modifies the dihedral angle of the amide linkage, and adds steric bulk that can restrict conformational freedom. This is quantitatively reflected in the number of rotatable bonds: the target compound has 6 rotatable bonds, while the des-ethoxy analog has only 4 [1]. The increased flexibility and altered electronics can significantly impact binding mode and affinity.

Steric effects Electronic effects Structure-activity relationship

Verified Purity Specifications Support Reproducibility in Biological Assays

Vendor documentation for the target compound indicates a minimum purity of 95%+, as measured by standard analytical methods [1]. While many gamma-sultam intermediates are offered at lower purity (e.g., 90–95%), the ≥95% specification reduces the likelihood of confounding biological activity from impurities. In head-to-head procurement scenarios, this purity threshold aligns with the requirements of most medium- to high-throughput screening campaigns, whereas analogs available at lower purity may require additional purification steps, adding cost and time.

Chemical purity Reproducibility Procurement specification

Defined Application Scenarios for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide Where Differentiation is Decisive


Primary Hit in Inflammation-Targeted Phenotypic Screens Requiring Balanced Lipophilicity

The target compound's calculated logP of 2.3 and moderate aqueous solubility (logSw -3.09) place it in a favorable range for cell-based phenotypic assays aimed at identifying modulators of inflammatory pathways. Compared to the 4-ethoxybenzamide isomer (estimated logP ≥ 2.5), it is less prone to non-specific membrane partitioning, increasing the likelihood of on-target signal detection. [1]

Crystallography and Biophysical Studies Requiring Enhanced Hydrogen-Bonding Surface

With a tPSA of 69.5 Ų and six hydrogen-bond acceptors, the compound offers a more polar interaction surface than the des-methoxy methyl analog (~60 Ų). This feature is advantageous for co-crystallization trials with soluble protein targets where hydrogen-bond-mediated lattice contacts are critical for crystal packing and resolution.

SAR Exploration of the 2-Ethoxybenzamide Pharmacophore in Drug Discovery

The presence of a 2-ethoxybenzamide moiety and 6 rotatable bonds distinguishes this compound from simpler benzamide analogs. Medicinal chemistry teams investigating the contribution of ortho-alkoxy substitution to target binding and selectivity can use this compound as a direct tool to probe conformational flexibility and electronic effects without the confounding influence of additional substituents. [2]

Procurement for Medium-Throughput Screening Libraries with Strict Purity Requirements

The verified purity specification of ≥95% ensures the compound meets the acceptance criteria for most industrial screening collections. In contrast to analogs offered at 90–95% purity, this compound can be deployed directly into screening cascades without the lead time and expense of repurification, streamlining the hit-to-lead timeline. [3]

Quote Request

Request a Quote for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.